molecular formula C24F18O2 B1371657 Perfluoro(4,4'-diphenoxybiphenyl) CAS No. 14055-56-2

Perfluoro(4,4'-diphenoxybiphenyl)

Cat. No.: B1371657
CAS No.: 14055-56-2
M. Wt: 662.2 g/mol
InChI Key: DMZNIFIKQOFWLU-UHFFFAOYSA-N
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Description

Perfluoro(4,4’-diphenoxybiphenyl) is a synthetic organofluorine compound characterized by the presence of multiple fluorine atoms attached to a biphenyl structure. This compound is part of the broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, chemical resistance, and low surface energy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro(4,4’-diphenoxybiphenyl) typically involves the reaction of biphenyl with perfluorinated reagents under controlled conditions. One common method includes the use of perfluorinated alkyl iodides in the presence of a catalyst to achieve the desired fluorination. The reaction conditions often require high temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of Perfluoro(4,4’-diphenoxybiphenyl) involves large-scale fluorination processes, often utilizing electrochemical fluorination techniques. These methods ensure the efficient and consistent production of the compound while maintaining high purity levels.

Chemical Reactions Analysis

Types of Reactions: Perfluoro(4,4’-diphenoxybiphenyl) primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of Perfluoro(4,4’-diphenoxybiphenyl) include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often in the presence of a base to facilitate the substitution process.

Major Products Formed: The major products formed from the reactions of Perfluoro(4,4’-diphenoxybiphenyl) depend on the nature of the substituent introduced. For example, the reaction with amines can yield perfluoroalkylated amines, while reactions with alcohols can produce perfluoroalkylated ethers.

Scientific Research Applications

Perfluoro(4,4’-diphenoxybiphenyl) has diverse applications in scientific research due to its unique properties. In chemistry, it is used as a reagent for the synthesis of other fluorinated compounds. In biology and medicine, it is explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques . Industrially, it is utilized in the production of high-performance materials, including coatings and lubricants .

Mechanism of Action

The mechanism of action of Perfluoro(4,4’-diphenoxybiphenyl) involves its interaction with specific molecular targets, often through the formation of stable complexes. The compound’s high electronegativity and chemical stability allow it to interact with various biological molecules, potentially affecting cellular processes and pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating enzyme activity and cellular signaling .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Perfluoro(4,4’-diphenoxybiphenyl) include other perfluorinated biphenyl derivatives and perfluoroalkylated compounds such as perfluorooctanoic acid and perfluorooctanesulfonic acid .

Uniqueness: What sets Perfluoro(4,4’-diphenoxybiphenyl) apart from other similar compounds is its specific biphenyl structure, which imparts unique chemical and physical properties. This structure enhances its thermal stability and chemical resistance, making it particularly valuable in applications requiring high-performance materials .

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-[2,3,5,6-tetrafluoro-4-[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)phenyl]phenoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24F18O2/c25-3-1(4(26)14(36)21(13(3)35)43-23-17(39)9(31)7(29)10(32)18(23)40)2-5(27)15(37)22(16(38)6(2)28)44-24-19(41)11(33)8(30)12(34)20(24)42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZNIFIKQOFWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)OC2=C(C(=C(C(=C2F)F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)OC4=C(C(=C(C(=C4F)F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24F18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14055-56-2
Record name Perfluoro(4,4'-diphenoxybiphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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